2-(4-Chlorophenyl)-4-methylpyridine
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Overview
Description
The description of a compound typically includes its IUPAC name, common names, and structural formula. It may also include its appearance (solid, liquid, color, etc.) and any notable characteristics .
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It can include the starting materials, reagents, reaction conditions, and the overall reaction scheme .Molecular Structure Analysis
This involves determining the molecular structure of the compound. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It can include the reaction conditions, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves determining the physical and chemical properties of the compound. It can include its melting point, boiling point, solubility, and stability .Scientific Research Applications
Antimicrobial and Antiproliferative Agents
Scientific Field: Pharmacology
Methods of Application
The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental). The synthesized compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .
Results or Outcomes
The antimicrobial activity results revealed that compounds d1, d2 and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line .
Catalyst for Reactions and Polymerization Agent
Scientific Field: Chemistry
Methods of Application: The synthesis pathway for 2,3-Bis(4-chlorophenyl)-2-butenedinitrile involves the reaction of 4-chlorobenzaldehyde with malononitrile to form 2,3-bis(4-chlorophenyl)acrylonitrile, which is then cyclized to form the final product.
Results or Outcomes: 2,3-Bis(4-chlorophenyl)-2-butenedinitrile has been found to have anti-inflammatory and antioxidant properties, and it has also been shown to inhibit the growth of certain cancer cell lines.
Synthesis of Diarylquinoline Derivatives
Scientific Field: Organic Chemistry
Methods of Application: The synthesis involved a sequence of BF3·OEt2-catalyzed Povarov cycloaddition reaction/oxidative dehydrogenation aromatization processes under microwave irradiation conditions in the presence of a green oxidative I2-DMSO system .
Results or Outcomes
The diarylquinoline molecule obtained is an interesting model with increased lipophilicity and thus permeability, an important descriptor for quinoline-based drug design. Such types of derivatives are known for their anticancer, antitubercular, antifungal, and antiviral activities .
Anti-Inflammatory and Analgesic Agents
Scientific Field: Pharmacology
Methods of Application: The compounds were tested for their anti-inflammatory and analgesic properties using paw edema and acetic acid-induced writhings tests .
Results or Outcomes: Compounds 36 and 37 showed 87.4% and 88.2% inflammation inhibition using paw edema, and 78.5% and 76.6% inhibition of acetic acid-induced writhings respectively .
Synthesis of Diarylquinoline Derivatives
Scientific Field: Organic Chemistry
Methods of Application: The synthesis involved a sequence of BF3·OEt2-catalyzed Povarov cycloaddition reaction/oxidative dehydrogenation aromatization processes under microwave irradiation conditions in the presence of a green oxidative I2-DMSO system .
Results or Outcomes
The diarylquinoline molecule obtained is an interesting model with increased lipophilicity and thus permeability, an important descriptor for quinoline-based drug design. Such types of derivatives are known for their anticancer, antitubercular, antifungal, and antiviral activities .
Anti-Inflammatory and Analgesic Agents
Scientific Field: Pharmacology
Methods of Application: The compounds were tested for their anti-inflammatory and analgesic properties using paw edema and acetic acid-induced writhings tests .
Results or Outcomes: Compounds 36 and 37 showed 87.4% and 88.2% inflammation inhibition using paw edema, 78.5% and 76.6% inhibition of acetic acid-induced writhings respectively .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(4-chlorophenyl)-4-methylpyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN/c1-9-6-7-14-12(8-9)10-2-4-11(13)5-3-10/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSFODIIQDZBJKU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30469121 |
Source
|
Record name | 2-(4-Chlorophenyl)-4-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30469121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-4-methylpyridine | |
CAS RN |
23182-19-6 |
Source
|
Record name | 2-(4-Chlorophenyl)-4-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30469121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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